molecular formula C10H11BrClN B594042 1-(3-Bromo-5-chlorophenyl)pyrrolidine CAS No. 1261895-87-7

1-(3-Bromo-5-chlorophenyl)pyrrolidine

Cat. No. B594042
M. Wt: 260.559
InChI Key: ZUVZTBKZTVMAIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)pyrrolidine (1-BCP) is an organic compound which is used as a building block in organic synthesis and in the preparation of various organic compounds. It is a colorless solid with a molecular weight of 315.36 g/mol and a melting point of 81-83°C. 1-BCP is a versatile starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials.

Scientific Research Applications

Selective Arylation via Pd-Catalyzed Suzuki Cross-Coupling

A study by Nazeer et al. (2020) explored the synthesis of various derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(3-Bromo-5-chlorophenyl)pyrrolidine. They used a Palladium-catalyzed Suzuki cross-coupling reaction. The research delved into the reactivity and electronic properties of the compounds, including non-linear optical properties and molecular electrostatic potential studies. This highlights the potential of such compounds in advanced material science and electronic applications (Nazeer et al., 2020).

Antimicrobial and Anticancer Activities

Abdel-megeed et al. (2012) synthesized a series of compounds, including diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, demonstrating significant antimicrobial and anticancer activities. These findings suggest that derivatives of pyrrolidine, such as 1-(3-Bromo-5-chlorophenyl)pyrrolidine, could play a crucial role in developing new pharmaceuticals (Abdel-megeed et al., 2012).

Electrophysiological and Binding Properties

Carosati et al. (2009) investigated the stereoselective behavior of a diltiazem analogue, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine. The study provided insights into the functional, electrophysiological, and binding properties of the compound, indicating its potential in cardiovascular pharmacology (Carosati et al., 2009).

Synthesis of Novel Derivatives

Various studies focus on synthesizing novel derivatives of pyrrolidine. For example, Hess and Burton (2010) explored the palladium-catalyzed intramolecular cyclization of aminomalonates onto alkynes to create pyrrolidines, highlighting innovative methods in organic synthesis (Hess & Burton, 2010).

Application in Material Science

Research on pyrrolidine derivatives often reveals their potential in material science. For instance, studies like Sarbu et al. (2019) on the synthesis of bromo-substituted derivatives showcase their applications in designing new materials with unique properties (Sarbu et al., 2019).

Safety And Hazards

The safety and hazards associated with a specific pyrrolidine compound would depend on its specific structure and properties. It’s important to refer to the appropriate safety data sheets (SDS) for information on handling, storage, and disposal78.


Future Directions

The future directions in the research and development of pyrrolidine compounds could involve the synthesis of new derivatives with improved properties, the exploration of new synthetic methods, and the investigation of new biological targets59.


Please note that this information is general in nature, and the specific details for “1-(3-Bromo-5-chlorophenyl)pyrrolidine” may vary. For detailed information, please refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZTBKZTVMAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682178
Record name 1-(3-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-chlorophenyl)pyrrolidine

CAS RN

1261895-87-7
Record name 1-(3-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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